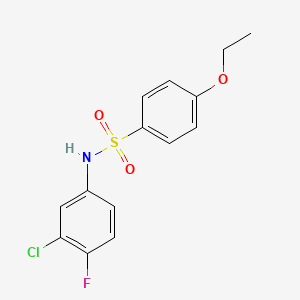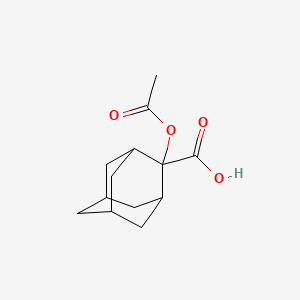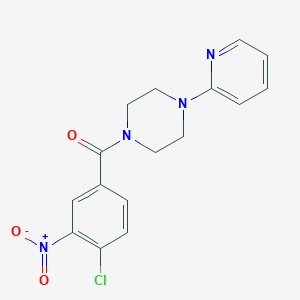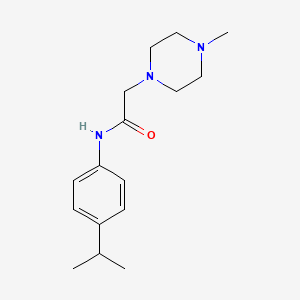
2-bromo-4-chlorophenyl phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-4-chlorophenyl phenylacetate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of phenylacetate, which is a naturally occurring substance found in the human body. 2-bromo-4-chlorophenyl phenylacetate has been shown to have a range of biochemical and physiological effects, making it a promising tool for studying various biological processes. In
Applications De Recherche Scientifique
2-bromo-4-chlorophenyl phenylacetate has a wide range of potential applications in scientific research. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising tool for studying these biological processes. It has also been used as a tool for studying the metabolism of phenylacetate in the human body, as well as for investigating the effects of phenylacetate derivatives on various biological systems.
Mécanisme D'action
The mechanism of action of 2-bromo-4-chlorophenyl phenylacetate is not fully understood, but it is thought to involve the inhibition of certain enzymes and pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
2-bromo-4-chlorophenyl phenylacetate has a range of biochemical and physiological effects that make it a promising tool for scientific research. This compound has been shown to have anti-inflammatory effects by inhibiting the activity of COX-2. It has also been shown to have antioxidant properties, which may help to protect cells from damage caused by oxidative stress. In addition, this compound has been shown to have anticancer properties, making it a potential tool for cancer research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-bromo-4-chlorophenyl phenylacetate in lab experiments is its well-established synthesis method. This compound is readily available for use in scientific research, and its properties have been well-characterized in the literature. However, there are also some limitations to using this compound in lab experiments. For example, it may be difficult to obtain large quantities of this compound for use in certain experiments, and it may not be suitable for use in certain biological systems.
Orientations Futures
There are many potential future directions for research involving 2-bromo-4-chlorophenyl phenylacetate. One area of interest is the use of this compound in cancer research. Further studies are needed to investigate the anticancer properties of this compound and to determine its potential as a cancer treatment. Another area of interest is the use of this compound in the study of phenylacetate metabolism in the human body. By better understanding the metabolism of phenylacetate, researchers may be able to develop new treatments for metabolic disorders. Overall, 2-bromo-4-chlorophenyl phenylacetate is a promising tool for scientific research, and there is much potential for future studies involving this compound.
Méthodes De Synthèse
The synthesis of 2-bromo-4-chlorophenyl phenylacetate involves the reaction of 2-bromo-4-chlorophenol and phenylacetic acid in the presence of a catalyst. The reaction proceeds via an esterification process, resulting in the formation of the desired product. The synthesis method for this compound has been well-established in the literature, and it is readily available for use in scientific research.
Propriétés
IUPAC Name |
(2-bromo-4-chlorophenyl) 2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO2/c15-12-9-11(16)6-7-13(12)18-14(17)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLOXHYYIQPWBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-chlorophenyl phenylacetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(5-nitro-2-furyl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5811924.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methylpropanamide](/img/structure/B5811931.png)


![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5811940.png)

![4-{3-[(imino{2-[1-(2-thienyl)ethylidene]hydrazino}methyl)thio]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5811965.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine](/img/structure/B5811969.png)


![N~2~-(3-chlorophenyl)-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5811988.png)
![N-(3-acetylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5812008.png)
![5-{[2-(dimethylamino)ethyl]amino}-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5812012.png)